molecular formula C7H6N3P B14362020 5-phenyl-3H-1,2,4,3-triazaphosphole CAS No. 90524-65-5

5-phenyl-3H-1,2,4,3-triazaphosphole

Cat. No.: B14362020
CAS No.: 90524-65-5
M. Wt: 163.12 g/mol
InChI Key: BGUKBEWDSGRQQV-UHFFFAOYSA-N
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Description

5-phenyl-3H-1,2,4,3-triazaphosphole is a heterocyclic compound that contains a phosphorus atom within a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3H-1,2,4,3-triazaphosphole typically involves cyclocondensation reactions. One common method is the [3+2] cyclocondensation between functionalized hydrazines and phosphonoimidates. This reaction allows for the incorporation of additional donor substituents into specific positions of the phosphorus heterocycle . Another method involves [4+1] cyclocondensation between functionalized amidrazones and active phosphorus reagents, which is considered the most synthetically accessible method .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3H-1,2,4,3-triazaphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Substitution: Reactions typically occur in the presence of protic solvents such as alcohols or amines.

    Cycloaddition: These reactions often require catalysts and can be conducted under mild to moderate temperatures.

Major Products

    Oxidation: Oxidative addition products.

    Substitution: Dihydro-1,2,4,3-triazaphosphole derivatives.

    Cycloaddition: 1,2,3-diazaphospholes.

Scientific Research Applications

5-phenyl-3H-1,2,4,3-triazaphosphole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenyl-3H-1,2,4,3-triazaphosphole involves its ability to participate in various chemical reactions due to the presence of the phosphorus atom. The compound’s reactivity is largely influenced by the P=N bond, which can undergo addition reactions with various nucleophiles. This reactivity allows the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazole: A related heterocycle that lacks the phosphorus atom.

    1,2,3-diazaphosphole: Another phosphorus-containing heterocycle with a different arrangement of nitrogen atoms.

Uniqueness

5-phenyl-3H-1,2,4,3-triazaphosphole is unique due to the presence of the phosphorus atom within the triazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific reactivity patterns are required .

Properties

CAS No.

90524-65-5

Molecular Formula

C7H6N3P

Molecular Weight

163.12 g/mol

IUPAC Name

5-phenyl-3H-1,2,4,3-triazaphosphole

InChI

InChI=1S/C7H6N3P/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5,11H

InChI Key

BGUKBEWDSGRQQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NPN=N2

Origin of Product

United States

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